molecular formula C9H13N3O B2466258 3-cyclopropyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197892-87-6

3-cyclopropyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2466258
CAS No.: 2197892-87-6
M. Wt: 179.223
InChI Key: LPPDIGZWYGGLEV-UHFFFAOYSA-N
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Description

3-cyclopropyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazole ring fused with cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with suitable triazole precursors under acidic or basic conditions to facilitate the formation of the triazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of raw materials and reaction conditions is critical to achieving cost-effective and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like ethanol or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

3-cyclopropyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 3-cyclopropyl-4-methyl-4H-1,2,4-triazole
  • 3,5-dimethyl-1H-pyrazole
  • 1,2,4-triazole

Uniqueness

What sets 3-cyclopropyl-4-(cyclopropylmethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one apart is its unique combination of cyclopropyl groups and the triazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-cyclopropyl-4-(cyclopropylmethyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-9-11-10-8(7-3-4-7)12(9)5-6-1-2-6/h6-7H,1-5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPDIGZWYGGLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=NNC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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